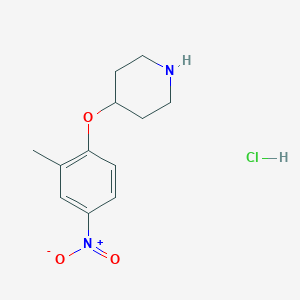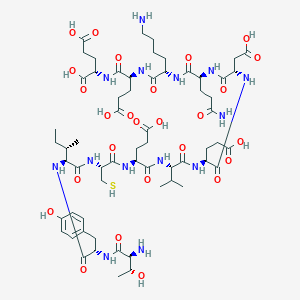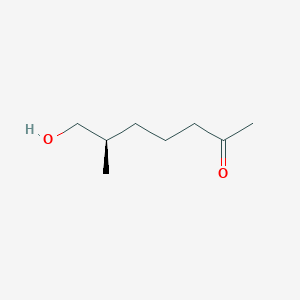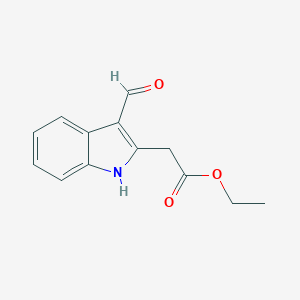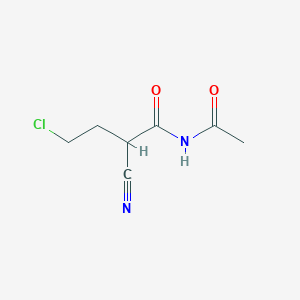
N-acetyl-4-chloro-2-cyanobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-4-chloro-2-cyanobutanamide (or NACB) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. NACB is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of NACB is not well understood. However, it has been suggested that NACB may inhibit the activity of enzymes that are involved in the biosynthesis of nucleic acids. NACB may also inhibit the activity of enzymes that are involved in the biosynthesis of proteins.
Biochemical and Physiological Effects:
NACB has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells. It has also been shown to inhibit the growth of fungi and viruses. NACB has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
NACB has several advantages for lab experiments. It is a versatile compound that can be used in various fields of research. It is relatively easy to synthesize and purify. However, there are also some limitations to the use of NACB in lab experiments. It is a toxic compound that should be handled with care. It is also relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for the use of NACB in scientific research. One direction is the development of new drugs based on NACB. Another direction is the use of NACB as a probe to study the biosynthesis of nucleic acids and proteins. NACB can also be used to study the mechanism of action of enzymes that are involved in these processes. Finally, NACB can be used to study the biochemical and physiological effects of other compounds.
Conclusion:
N-acetyl-4-chloro-2-cyanobutanamide is a versatile compound that has been widely used in scientific research. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. NACB has several advantages for lab experiments, including its versatility and ease of synthesis. However, there are also some limitations to the use of NACB in lab experiments, including its toxicity and cost. Despite these limitations, NACB has several future directions for use in scientific research, including drug development, the study of biosynthesis, and the study of biochemical and physiological effects.
Synthesemethoden
The synthesis of NACB involves the reaction of acetyl chloride with 4-chloro-2-cyanobutanamide in the presence of a base. The reaction yields NACB as a white crystalline powder. The purity of NACB can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
NACB has been used in various scientific research applications. It has been used as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis. NACB has been used in medicinal chemistry to develop new drugs. It has been used as a building block for the synthesis of anticancer agents, antifungal agents, and antiviral agents.
Eigenschaften
CAS-Nummer |
133036-82-5 |
|---|---|
Molekularformel |
C7H9ClN2O2 |
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
N-acetyl-4-chloro-2-cyanobutanamide |
InChI |
InChI=1S/C7H9ClN2O2/c1-5(11)10-7(12)6(4-9)2-3-8/h6H,2-3H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
CDDQUKBQWVVYQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C(CCCl)C#N |
Kanonische SMILES |
CC(=O)NC(=O)C(CCCl)C#N |
Synonyme |
Butanamide, N-acetyl-4-chloro-2-cyano- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
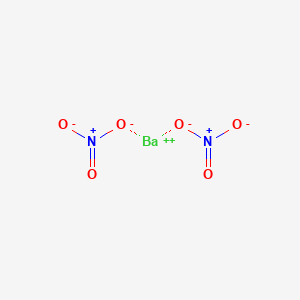



![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
